molecular formula C12H15IN2 B8767996 6-tert-butyl-3-iodo-1-methyl-1H-indazole

6-tert-butyl-3-iodo-1-methyl-1H-indazole

Cat. No.: B8767996
M. Wt: 314.17 g/mol
InChI Key: VJIVRXJEQHENGT-UHFFFAOYSA-N
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Description

6-tert-Butyl-3-iodo-1-methyl-1H-indazole is a substituted indazole derivative characterized by three key substituents:

  • tert-Butyl group at position 6: A bulky alkyl group that enhances steric hindrance and may improve metabolic stability.
  • Methyl group at position 1: A simple alkyl substituent modulating solubility and steric effects.

Properties

Molecular Formula

C12H15IN2

Molecular Weight

314.17 g/mol

IUPAC Name

6-tert-butyl-3-iodo-1-methylindazole

InChI

InChI=1S/C12H15IN2/c1-12(2,3)8-5-6-9-10(7-8)15(4)14-11(9)13/h5-7H,1-4H3

InChI Key

VJIVRXJEQHENGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=NN2C)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
6-tert-Butyl-3-iodo-1-methyl-1H-indazole tert-butyl (6), iodo (3), methyl (1) C₁₂H₁₅IN₂ ~342.18 (calc.) Hypothetical reactivity in Suzuki coupling; potential bioactivity N/A
tert-Butyl 6-cyano-3-iodo-1H-indazole-1-carboxylate tert-butyl (1), cyano (6), iodo (3) C₁₃H₁₂IN₃O₂ 369.16 High polarity due to cyano and carboxylate groups; intermediate in drug synthesis
4-Fluoro-1H-indazole (compound 1) Fluoro (4) C₇H₅FN₂ 136.12 Moderate inhibition activity in enzyme assays
tert-Butyl 3-amino-6-chloro-1H-indazole-1-carboxylate tert-butyl (1), amino (3), chloro (6) C₁₂H₁₄ClN₃O₂ 267.71 Enhanced solubility due to amino group; precursor for anticancer agents
Key Observations:

Iodo at position 3 may facilitate cross-coupling reactions, similar to bromo/chloro analogs in , but with slower kinetics due to iodine’s larger atomic radius .

Functional Group Impact: The tert-butyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. This contrasts with carboxylate or cyano groups in , which increase polarity . Methyl at N1 (in the target compound) provides modest steric shielding compared to larger groups like benzyl () or tert-butoxycarbonyl (), which are used for protective strategies .

Inhibition Performance:
  • highlights that 4-substituted indazoles (e.g., 4-chloro-1H-indazole) exhibit moderate inhibition against enzymes, with activity influenced by halogen electronegativity . The target compound’s 3-iodo substituent may offer distinct electronic effects, though direct inhibition data are unavailable.
  • Compound 6a (), a tert-butyl-containing indazole, shows protozoal activity, suggesting tert-butyl indazoles may have broad bioactivity .

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound (MW ~342) is heavier than simpler analogs like 4-fluoro-1H-indazole (MW 136) but lighter than carboxylate derivatives (e.g., 369 in ) . Predicted low solubility due to tert-butyl and iodo groups contrasts with amino-substituted indazoles (), which have higher solubility .
  • Thermal Stability: Tert-butyl groups generally improve thermal stability, as seen in and . The target compound may exhibit higher melting/boiling points than non-bulky analogs .

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